molecular formula C6H15NO2 B1348572 1-Amino-3-isopropoxy-propan-2-ol CAS No. 3141-83-1

1-Amino-3-isopropoxy-propan-2-ol

Cat. No. B1348572
CAS RN: 3141-83-1
M. Wt: 133.19 g/mol
InChI Key: JYUZUSPLWIAHDJ-UHFFFAOYSA-N
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Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research has synthesized a series of compounds related to 1-Amino-3-isopropoxy-propan-2-ol, exploring their affinity to beta-1 and beta-2-adrenoceptors. These studies highlight the potential of such compounds in achieving substantial cardioselectivity, which is crucial in the development of more targeted beta-blockers with reduced side effects. For instance, the study by Rzeszotarski et al. (1979) confirms the significant cardioselectivity of certain derivatives when compared to those with a 1-(4-hydroxyphenethyl) group, suggesting their potential in heart-related therapies (Rzeszotarski et al., 1979).

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of chiral 1,3-amino alcohols, including derivatives of 1-Amino-3-isopropoxy-propan-2-ol, has been a focus for applications in asymmetric synthesis. Oliver Torre et al. (2006) demonstrated the effective use of Candida antarctica lipase A in the transesterification reaction of such derivatives, showcasing a valuable route for synthesizing enantiomerically pure compounds like (S)-dapoxetine (Torre et al., 2006).

Catalytic Conversion in Chemical Synthesis

A study by Bhupendra Kumar Singh et al. (2019) investigated the conversion of glycerol to 2-isopropoxy-propan-1-ol, highlighting the role of noble metal ion-exchanged mordenite zeolites in catalytic transfer hydrogenolysis. This research underscores the utility of 1-Amino-3-isopropoxy-propan-2-ol derivatives in the efficient and selective synthesis of valuable chemical intermediates, with potential applications in industrial processes (Singh et al., 2019).

Synthesis and Evaluation in Dendrimer Technology

The synthesis of poly(ether imine) dendrimers based on 3-amino-propan-1-ol, as described by T. R. Krishna et al. (2005), presents a method for creating dendrimers with diverse functional groups at their peripheries. These dendrimers, characterized by their non-toxic nature, hold promise for various biological applications, demonstrating the broader research potential of 1-Amino-3-isopropoxy-propan-2-ol derivatives in creating biocompatible materials (Krishna et al., 2005).

Safety And Hazards

While specific safety and hazard information for 1-Amino-3-isopropoxy-propan-2-ol is not readily available, general precautions for handling similar compounds include wearing suitable protective clothing and avoiding contact with skin and eyes6.


Future Directions

The future directions of research and applications involving 1-Amino-3-isopropoxy-propan-2-ol are not clearly defined in the literature3.


Please note that this information is based on the available resources and there might be more recent studies or data not included in this analysis. For a more detailed and updated analysis, please refer to the latest scientific literature and databases.


properties

IUPAC Name

1-amino-3-propan-2-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUZUSPLWIAHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349801
Record name 1-Amino-3-isopropoxy-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-isopropoxy-propan-2-ol

CAS RN

3141-83-1
Record name 1-Amino-3-isopropoxy-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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